molecular formula C9H13NO2S B4659708 N-(3-methylbenzyl)methanesulfonamide

N-(3-methylbenzyl)methanesulfonamide

Cat. No.: B4659708
M. Wt: 199.27 g/mol
InChI Key: WZOUVTHHJWQSGD-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)methanesulfonamide is a methanesulfonamide derivative designed for chemical and pharmaceutical research applications. Methanesulfonamide scaffolds are prevalent in medicinal chemistry, notably in the development of sulfonamide-based compounds that are explored for their potential biological activities . Related diaryl sulfonamide compounds have been identified as potent antitumor agents in preclinical studies, demonstrating activity against a broad spectrum of human tumor xenografts, which highlights the research value of this chemical class in oncology drug discovery . The compound serves as a versatile building block for further chemical functionalization. Its structure features a methanesulfonamide group linked to a 3-methylbenzyl moiety, making it a potential intermediate for synthesizing more complex molecules for biological evaluation . Researchers can utilize this chemical in exploring structure-activity relationships, particularly in modulating the properties of sulfonamide derivatives. The methylbenzyl group can influence the molecule's overall conformation and electronic characteristics, which are critical factors in compound optimization . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-4-3-5-9(6-8)7-10-13(2,11)12/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOUVTHHJWQSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbenzyl)methanesulfonamide typically involves the reaction of 3-methylbenzylamine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylbenzylamine+methanesulfonyl chlorideThis compound+HCl\text{3-methylbenzylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methylbenzylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylbenzyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(3-methylbenzyl)methanesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor for various functionalized derivatives.

Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antimicrobial properties. This compound may be explored for its potential as an antimicrobial agent or as a scaffold for drug development.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)methanesulfonamide depends on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of N-(3-methylbenzyl)methanesulfonamide can be contextualized by comparing it to structurally related sulfonamides. Below is a detailed analysis:

Substituent Effects on Molecular Conformation

  • N-(3-Methylphenyl)methanesulfonamide: Computational studies (DFT) reveal that the meta-methyl group on the phenyl ring induces torsional strain, resulting in a non-planar conformation between the sulfonamide group and the aromatic ring. This contrasts with its ortho-substituted analog, where steric hindrance further distorts the structure .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Properties References
This compound C₉H₁₃NO₂S 211.27 Predicted high lipophilicity due to benzyl group; moderate solubility in organic solvents
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 Higher density and melting point (data not shown) due to halogen substitution
N-(2-Furylmethyl)methanesulfonamide C₆H₉NO₃S 175.20 Lower thermal stability; forms hydrogen bonds via furan oxygen
N-(3,5-Di-tert-butyl-2-hydroxyphenyl)methanesulfonamide C₁₆H₂₇NO₃S 337.46 Bulky substituents enhance steric shielding, reducing reactivity in catalytic applications

Spectroscopic and Computational Insights

  • Vibrational Spectroscopy : DFT studies on N-(3-methylphenyl)methanesulfonamide identify characteristic S=O stretching vibrations at ~1,150 cm⁻¹ and N-H bending modes at ~1,550 cm⁻¹, which are consistent across aryl methanesulfonamides .
  • NMR Chemical Shifts : The meta-methyl group in this compound is expected to deshield adjacent protons, producing distinct ¹H NMR signals (e.g., aromatic protons near δ 7.2–7.4 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methylbenzyl)methanesulfonamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 3-methylbenzylamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere. Triethylamine is typically used as a base to neutralize HCl byproducts .
  • Step 2 : Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Key Parameters :
ParameterOptimal ConditionPurpose
Temperature0–25°CMinimize side reactions
Molar Ratio (amine:MsCl)1:1.1Ensure complete conversion
Reaction Time2–4 hoursBalance yield and efficiency

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of This compound?

  • NMR Analysis :

  • ¹H NMR : Expect signals for methyl groups (δ ~2.3 ppm for benzyl-CH₃, δ ~3.0 ppm for SO₂N-CH₃) and aromatic protons (δ ~6.8–7.2 ppm). Coupling patterns distinguish para/meta substitution .
  • ¹³C NMR : Confirm sulfonamide linkage (C-SO₂ at ~44 ppm) and aromatic carbons (~125–140 ppm).
    • IR Spectroscopy : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ and N-H bending at ~1540 cm⁻¹ .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC determination against E. coli, S. aureus).
  • Enzyme Inhibition : Target carbonic anhydrase or dihydrofolate reductase via spectrophotometric assays .
    • Data Interpretation : Compare IC₅₀ values to known sulfonamide inhibitors (e.g., acetazolamide) to assess potency.

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of This compound?

  • Computational Workflow :

Optimize geometry using B3LYP/6-31G(d,p) basis set.

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Analyze frontier molecular orbitals (HOMO-LUMO gaps) for redox behavior .

  • Applications : Predict regioselectivity in electrophilic substitution reactions or binding affinity to biological targets.

Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?

  • X-ray Crystallography :

  • Use SHELX software for structure refinement. Key steps include data collection at low temperature (100 K) and anisotropic displacement parameter modeling .
  • Challenges : Address disorder in methyl or benzyl groups via constrained refinement.
    • Case Study : Similar compounds (e.g., N-(3-methylphenyl)methanesulfonamide) show planar sulfonamide groups with dihedral angles <10° relative to the aromatic ring .

Q. How do substituent effects on the benzyl group influence biological activity?

  • QSAR Study Design :

  • Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃, -NO₂ at the 3-position).
  • Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data.
    • Example : Fluorine substitution in N-(2-amino-3-fluorophenyl)methanesulfonamide enhances enzyme inhibition via polar interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to validate findings?

  • Case Example : If antimicrobial activity varies across studies:

  • Re-test under standardized conditions (e.g., CLSI guidelines).
  • Verify compound stability via HPLC before assays .

Conflicting computational vs. experimental dipole moments: Troubleshooting steps

  • Resolution :

Re-optimize DFT parameters (e.g., solvent model, basis set).

Compare with gas-phase vs. solution-phase experimental data (e.g., dielectric constant adjustments) .

Methodological Tables

Table 1 : Key synthetic reagents and conditions for sulfonamide derivatives

ReagentRolePurity Requirement
Methanesulfonyl chlorideElectrophile≥99% (avoid moisture)
TriethylamineBase/HCl scavengerAnhydrous (≤0.01% H₂O)
3-MethylbenzylamineNucleophile≥98% (HPLC-grade)

Table 2 : DFT parameters for electronic structure analysis

ParameterValueSoftware
Basis Set6-311++G(d,p)Gaussian 16
Solvent ModelPCM (Water)
Convergence Threshold10⁻⁶ a.u.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methylbenzyl)methanesulfonamide
Reactant of Route 2
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N-(3-methylbenzyl)methanesulfonamide

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